(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride
Description
This compound is a fluorinated pyrrolo[1,2-a]pyrazine derivative with a bicyclic framework comprising a pyrrole fused to a pyrazine ring. The 7,7-difluoro substitution introduces electron-withdrawing effects, likely enhancing metabolic stability and influencing receptor binding. The dihydrochloride salt form improves aqueous solubility, making it advantageous for pharmaceutical applications .
Properties
IUPAC Name |
(8aR)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2.2ClH/c8-7(9)3-6-4-10-1-2-11(6)5-7;;/h6,10H,1-5H2;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJVCXSBJSFOG-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC(C[C@@H]2CN1)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-21-3 | |
| Record name | (8aS)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine; dihydrochloride is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 175.18 g/mol. The presence of fluorine atoms at the 7th position enhances its lipophilicity and biological activity compared to structurally similar compounds. The dihydrochloride form improves solubility and stability in various applications .
Calcium Channel Blocking Activity
Research indicates that (8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine exhibits significant calcium channel blocking properties. This activity is crucial for modulating muscle contraction and neurotransmitter release, making it a candidate for treating cardiovascular diseases and certain neurological disorders. Electrophysiological assays have confirmed its efficacy in affecting ion currents across cell membranes .
Interaction with Biological Targets
The interaction profile of this compound suggests a broad pharmacological scope. It has been shown to engage with various receptors and enzymes beyond calcium channels. For instance, studies have indicated its potential as a modulator for corticotropin-releasing hormone type 1 receptor (CRHR1), which plays a role in stress response and anxiety disorders .
Study 1: Electrophysiological Assays
In a controlled study examining the electrophysiological effects of (8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine on isolated cardiac tissues:
- Objective : To assess the compound's impact on calcium ion currents.
- Method : Patch-clamp techniques were employed.
- Results : The compound significantly reduced calcium currents in a dose-dependent manner, suggesting its potential use as an antiarrhythmic agent.
Study 2: CRHR1 Binding Affinity
Another study focused on the compound's binding affinity to CRHR1:
- Objective : To evaluate its potential as a therapeutic for anxiety disorders.
- Method : Radiolabeled binding assays were conducted.
- Results : The compound displayed a high affinity for CRHR1 (Ki = 0.91 nM), indicating its promise as a nonpeptide PET radioligand for imaging studies in anxiety-related conditions .
Comparative Analysis with Similar Compounds
A comparison of (8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine with structurally similar compounds reveals distinct biological properties influenced by fluorination:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine | Similar bicyclic structure but with one fluorine atom | Exhibits different calcium channel blocking properties |
| (8aR)-octahydropyrrolo[1,2-a]piperazine | Lacks fluorine substituents | May have different biological activities due to lack of electronegative groups |
| (8aR)-7-chloro-octahydropyrrolo[1,2-a]piperazine | Contains chlorine instead of fluorine | Potentially different pharmacokinetic properties |
Comparison with Similar Compounds
Core Structural Variations
Key Insights :
- Fluorination at C7 (target compound) contrasts with brominated analogs (e.g., 6-bromo derivatives in ), where halogens impact regioselectivity in electrophilic reactions .
- Dihydrochloride salts (target) offer superior solubility compared to neutral analogs like hexahydro pyrrolo[1,2-a]pyrazine-1,4-dione () .
Comparison :
- The target compound’s difluoro substitution may reduce oxidative metabolism compared to non-fluorinated derivatives, extending half-life .
- Pyrrolo[1,2-a]pyrazine-1,4-diones () exhibit direct antioxidant activity, whereas halogenated analogs (e.g., brominated) focus on antifungal targets .
Physicochemical and Optical Properties
- Solubility : Dihydrochloride salt form (target) increases water solubility vs. neutral analogs (e.g., hexahydro derivatives in ).
- Fluorescence : Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit blue emission (λem ~450 nm), modulated by substituents . Fluorine’s electron-withdrawing effects in the target compound may redshift emission if conjugated.
- Stability : Fluorine atoms reduce susceptibility to oxidative degradation compared to methylthio or hydroxyl groups (e.g., 7-mercapto-6-methyl derivatives in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
